An In-depth Technical Guide to 5-Chlorothiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibition
An In-depth Technical Guide to 5-Chlorothiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its burgeoning role as a scaffold for potent kinase inhibitors. Particular emphasis is placed on its application in the development of novel therapeutics targeting key enzymes such as c-KIT and PI3K. Safety and handling protocols are also addressed to ensure its effective and responsible use in a research and development setting.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The thiazolo[5,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can serve as ligands for a diverse range of biological targets. This versatility has led to the exploration of thiazolo[5,4-b]pyridine derivatives in a multitude of therapeutic areas. The introduction of a chlorine atom at the 5-position of this scaffold yields 5-Chlorothiazolo[5,4-b]pyridine, a modification that can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with target proteins. This guide will delve into the specifics of this chlorinated derivative, providing researchers with the foundational knowledge required for its application in drug discovery programs.
Physicochemical Properties of 5-Chlorothiazolo[5,4-b]pyridine
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays. While experimentally determined data for 5-Chlorothiazolo[5,4-b]pyridine is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 5-Chlorothiazolo[5,4-b]pyridine
| Property | Value | Source |
| CAS Number | 1313726-12-3 | CymitQuimica[1], BLD Pharm[2][3] |
| Molecular Formula | C₆H₃ClN₂S | CymitQuimica[1] |
| Molecular Weight | 170.61 g/mol | CymitQuimica[1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 263.5±13.0 °C (Predicted) | ChemicalBook |
| Density | 1.531±0.06 g/cm³ (Predicted) | ChemicalBook |
| Purity | ≥98% | CymitQuimica[1] |
| InChI Key | XJUDBJZBIPNZOF-UHFFFAOYSA-N | CymitQuimica[1] |
Synthesis of 5-Chlorothiazolo[5,4-b]pyridine: A Detailed Experimental Protocol
Proposed Synthetic Pathway
The synthesis of 5-Chlorothiazolo[5,4-b]pyridine can be envisioned to start from commercially available 2-amino-5-chloropyridine. The key transformation involves the construction of the thiazole ring onto the pyridine core.
Caption: Proposed synthetic pathway for 5-Chlorothiazolo[5,4-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-5-chloropyridine
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Rationale: Introduction of a bromine atom at the 3-position of the pyridine ring is a crucial step to enable the subsequent cyclization to form the thiazole ring.
-
Procedure:
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To a solution of 2-amino-5-chloropyridine (1 eq.) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyridine.
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Step 2: Cyclization to form 5-Chlorothiazolo[5,4-b]pyridin-2-amine
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Rationale: This step involves the formation of the thiazole ring through a reaction with a thiocyanate source.
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Procedure:
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A mixture of 2-amino-3-bromo-5-chloropyridine (1 eq.) and potassium thiocyanate (KSCN) (2 eq.) in a polar aprotic solvent like DMF is heated at 100-120 °C for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry to yield 5-chlorothiazolo[5,4-b]pyridin-2-amine.
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Step 3: Deamination to 5-Chlorothiazolo[5,4-b]pyridine
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Rationale: The final step involves the removal of the amino group at the 2-position of the thiazole ring.
-
Procedure:
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Dissolve 5-chlorothiazolo[5,4-b]pyridin-2-amine (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-Chlorothiazolo[5,4-b]pyridine.
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Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thiazolo[5,4-b]pyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Inhibition of c-KIT Kinase
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and survival of certain cell types. Mutations in the c-KIT gene can lead to its constitutive activation, driving the growth of various cancers, most notably gastrointestinal stromal tumors (GIST).[4] While imatinib is a clinically approved c-KIT inhibitor, the development of resistance through secondary mutations necessitates the discovery of new therapeutic agents.[8]
Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown significant promise as c-KIT inhibitors, with some demonstrating potent activity against imatinib-resistant mutants.[4][9] The 5-chloro substituent on the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for the ATP-binding pocket of the c-KIT kinase.
Caption: Interaction of the thiazolo[5,4-b]pyridine scaffold with a kinase active site.
Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in human cancers, making PI3K an attractive target for cancer therapy. Several studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors.[10] The modular nature of the scaffold allows for the introduction of various substituents to optimize potency and isoform selectivity.
Safety and Handling
As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling 5-Chlorothiazolo[5,4-b]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on the safety information for structurally related chlorinated heterocyclic compounds.[9][11][12][13]
Table 2: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[12] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11] |
| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. |
| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention in all cases of exposure.[12] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
5-Chlorothiazolo[5,4-b]pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its versatile scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications, with the aim of empowering researchers to effectively utilize this compound in their research endeavors. As with all research chemicals, adherence to strict safety protocols is essential for its safe and effective use.
References
- AK Scientific, Inc. (n.d.). 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine Safety Data Sheet.
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MDPI. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylthiazolo[5,4-b]pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-[9]thiazolo[5,4-b]pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
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- MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699.
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ResearchGate. (n.d.). Synthesis of phenylthiazolo[5,4-b]pyridines. Retrieved from [Link]
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